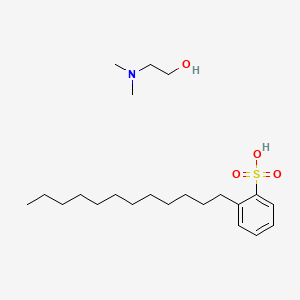

Einecs 303-042-0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

94139-26-1 |

|---|---|

Molecular Formula |

C22H41NO4S |

Molecular Weight |

415.6 g/mol |

IUPAC Name |

2-(dimethylamino)ethanol;2-dodecylbenzenesulfonic acid |

InChI |

InChI=1S/C18H30O3S.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-5(2)3-4-6/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3-4H2,1-2H3 |

InChI Key |

VPBBDMLTWHITCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CN(C)CCO |

Origin of Product |

United States |

Contextualization Within Modern Organic Chemistry and Its Derivative Forms

In the landscape of modern organic chemistry, Cyclohexan-1-one O-((vinylamino)carbonyl)oxime is classified as an oxime carbamate (B1207046). ontosight.ai This classification points to its dual functionality, deriving properties from both the oxime group (C=N-OH) and the carbamate linkage (-NH-C(O)-O-). The parent structure, cyclohexanone (B45756) oxime, is a well-established industrial intermediate, primarily utilized in the synthesis of caprolactam, the monomer for Nylon-6. noaa.govwikipedia.org The addition of the O-((vinylamino)carbonyl) moiety introduces new reactive sites, significantly expanding its potential beyond that of its precursor.

The vinyl group (CH2=CH-) is a key functional group in polymer chemistry, capable of participating in various polymerization reactions. The amino group (-NH-) and the carbonyl group (C=O) within the carbamate linker provide sites for hydrogen bonding and potential for further chemical modifications.

Derivative Forms:

While specific derivatives of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime are not extensively documented in publicly available research, the modular nature of its synthesis allows for the theoretical generation of a wide array of related compounds. Potential derivative forms could be synthesized by:

Modification of the Cyclohexanone Ring: Introduction of substituents on the cyclohexane (B81311) ring could modulate the compound's steric and electronic properties.

Variation of the Oxime Component: Replacing cyclohexanone with other cyclic or acyclic ketones would yield a family of related oxime carbamates with different physical and chemical characteristics. For instance, using butan-2-one would result in Butan-2-one O-((vinylamino)carbonyl)oxime. ontosight.ai

Alteration of the Vinylamino Group: Substitution on the vinyl group or replacement of the vinyl group with other unsaturated moieties could fine-tune the reactivity for polymerization or other applications.

These potential derivatives highlight the compound as a scaffold for creating a library of molecules with tailored properties for specific applications in materials science and medicinal chemistry.

Significance in Advanced Synthetic Methodologies and Industrial Chemical Processes

The significance of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime in advanced synthetic methodologies stems from the reactivity of its constituent functional groups. The vinyl group, for instance, makes it a potential monomer for the synthesis of novel polymers. ontosight.ai The reactivity of oximes can also be harnessed in the synthesis of various materials. ontosight.ai

A particularly important area where this compound and its relatives, oxime carbamates, are gaining attention is in the field of "blocked isocyanates." google.comresearchgate.net Isocyanates are highly reactive compounds used in the production of polyurethanes. pku.edu.cn Their high reactivity can be challenging to control. A "blocking agent" can be reacted with the isocyanate to form a less reactive adduct (the blocked isocyanate). This blocked isocyanate is stable under normal conditions but can be "de-blocked" by applying a stimulus, such as heat, to regenerate the reactive isocyanate in a controlled manner. researchgate.net

Oximes, including cyclohexanone (B45756) oxime, are effective blocking agents for isocyanates. nbu.ac.in Therefore, Cyclohexan-1-one O-((vinylamino)carbonyl)oxime can be viewed as a vinyl-functionalized blocked isocyanate. This dual functionality is significant for industrial processes, as it could allow for the creation of polymers that can be cross-linked or modified post-polymerization through the de-blocking of the isocyanate group. This has potential applications in coatings, adhesives, and other materials where controlled curing is desired.

The synthesis of oxime carbamates can be achieved by reacting an oxime with an isocyanate. researchgate.net In the case of the title compound, the reaction would be between cyclohexanone oxime and vinyl isocyanate.

Exploration of Cyclohexan 1 One O Vinylamino Carbonyl Oxime S Role in Bioresearch Modalities Excluding Clinical Studies

Current scientific literature lacks specific studies on the role of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime in bioresearch. The following subsections detail the absence of information regarding its interaction with cellular and molecular systems.

No peer-reviewed studies were found that specifically investigate the mechanistic interactions of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime with cellular components.

There is no available research data detailing the cell membrane permeability of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime or its specific interactions with lipid bilayers. Such studies would be essential to understand its potential bioavailability and intracellular access but have not been published.

Information regarding the protein binding affinity and potential conformational impact of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime is not available in the scientific literature. While oxime chemistry is utilized in bioconjugation techniques to link molecules to proteins, this does not describe the intrinsic binding characteristics of this specific compound. mdpi.comnih.govnih.govmaastrichtuniversity.nl

There are no published studies that elucidate the modulation of specific molecular biological pathways by Cyclohexan-1-one O-((vinylamino)carbonyl)oxime.

Data on the effects of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime on enzyme kinetics, including inhibition or activation dynamics and target specificity, are absent from the public research domain.

No studies have been published that profile the receptor binding capabilities or map the ligand-target interactions of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime.

A thorough search of scientific literature yielded no instances of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime being used as a tool compound or investigational agent in in vitro or ex vivo biological models for mechanistic research.

Data Tables

Due to the absence of specific experimental data for Cyclohexan-1-one O-((vinylamino)carbonyl)oxime in the requested research areas, no data tables can be generated.

An article on the bioresearch applications of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime, as specified in the user's request, cannot be generated. A comprehensive search for scientific literature detailing the use of this specific compound in cell culture for subcellular mechanistic studies or in organoid and tissue explant research methodologies did not yield any relevant findings.

The compound, identified by the CAS number 84100-25-4, is listed in chemical databases. However, there is no accessible research literature that aligns with the specific biomedical applications outlined in the provided structure.

Therefore, it is not possible to provide a detailed and scientifically accurate article on this topic. Any attempt to do so would result in the fabrication of information, which contravenes the core principles of providing accurate and factual content.

Novel Applications of Cyclohexan 1 One O Vinylamino Carbonyl Oxime in Advanced Chemical Systems

Solubilization and Dispersion Agent Research with Cyclohexan-1-one O-((vinylamino)carbonyl)oxime

Until dedicated research is conducted and published, the potential of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime in these advanced chemical systems remains an open question.

No Publicly Available Research on Specified Applications of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime

Following a thorough review of scientific literature and patent databases, no specific research findings or data could be located for the application of the chemical compound Cyclohexan-1-one O-((vinylamino)carbonyl)oxime, identified by EINECS number 303-042-0, in the areas outlined in the requested article structure.

The inquiry sought to detail the compound's role in "," with a specific focus on its use in enhancing the solubility of sparingly soluble chemical compounds and in the stabilization of colloidal systems and emulsions.

Without verifiable and specific research data on Cyclohexan-1-one O-((vinylamino)carbonyl)oxime for the specified novel applications, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements.

Advanced Analytical Methodologies for the Characterization and Quantification of Cyclohexan 1 One O Vinylamino Carbonyl Oxime

Spectroscopic Techniques for Structural and Quantitative Analysis of the Compound

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime. These techniques provide detailed information about the molecule's atomic arrangement, functional groups, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformation of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from the analysis of related vinyl carbamates and cyclohexanone (B45756) derivatives. arkat-usa.orgresearchgate.net

¹H NMR spectra would provide characteristic signals for the vinyl protons, the cyclohexyl ring protons, and the N-H proton. The vinyl group protons are expected to appear in the downfield region, typically between 4.0 and 7.0 ppm, with distinct coupling constants for the geminal, cis, and trans relationships. The protons of the cyclohexyl ring would likely produce a complex set of overlapping signals in the upfield region, generally between 1.5 and 2.5 ppm. arkat-usa.orgresearchgate.net The N-H proton of the carbamate (B1207046) group would be identifiable as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is expected to have a characteristic resonance in the range of 150-160 ppm. The carbons of the vinyl group would appear at approximately 100-140 ppm, while the C=N carbon of the oxime would also have a distinct chemical shift. The carbons of the cyclohexyl ring would resonate in the aliphatic region of the spectrum. arkat-usa.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Cyclohexan-1-one O-((vinylamino)carbonyl)oxime

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl CH | 6.5 - 7.0 | 130 - 140 |

| Vinyl CH₂ | 4.0 - 5.0 | 95 - 105 |

| Carbamate NH | Variable (broad) | - |

| Cyclohexyl CH₂ (α to C=N) | 2.2 - 2.6 | 25 - 35 |

| Cyclohexyl CH₂ (other) | 1.5 - 1.9 | 20 - 30 |

| Carbonyl C=O | - | 150 - 160 |

| Oxime C=N | - | 155 - 165 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime and for elucidating its fragmentation pathways, which aids in structural confirmation and impurity identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. beilstein-journals.org

The electron ionization (EI) mass spectrum would likely show the molecular ion peak [M]⁺, although it may be weak due to the lability of the N-O bond. A key fragmentation pathway for oxime carbamates involves the cleavage of the N-O bond, leading to the formation of a carbamoyloxyl radical that can further decompose by losing carbon dioxide. beilstein-journals.org Another significant fragmentation would be the loss of the vinylamino carbonyl group. In the case of poisoning investigations, liquid chromatography quadrupole time-of-flight mass spectrometry has been used to identify carbamylated amino acid adducts formed from the interaction of oxime-type carbamate pesticides with hemoglobin. nih.gov

Table 2: Potential Fragment Ions in the Mass Spectrum of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 182 | [C₉H₁₄N₂O₂]⁺ | Molecular Ion |

| 113 | [C₆H₁₀NO]⁺ | Loss of vinyl isocyanate (CH₂=CH-N=C=O) |

| 96 | [C₆H₁₀N]⁺ | Loss of the carbamate group |

| 81 | [C₆H₉]⁺ | Further fragmentation of the cyclohexyl ring |

| 71 | [C₃H₅NO]⁺ | Vinyl isocyanate fragment |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclohexyl ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in Cyclohexan-1-one O-((vinylamino)carbonyl)oxime. The IR spectrum would show characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds. The N-H stretching vibration of the carbamate is expected to appear as a sharp peak around 3350 cm⁻¹. tandfonline.com The carbonyl (C=O) stretching of the carbamate group typically gives a strong absorption in the region of 1720-1742 cm⁻¹. tandfonline.comradtech.org The C=N stretching of the oxime group is expected around 1650 cm⁻¹, and the C=C stretching of the vinyl group would also appear in this region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and purity assessment. Oxime carbamates are known to exhibit strong absorption bands in the UV region, typically between 250 and 350 nm. mdpi.com Specifically, benzophenone (B1666685) oxime carbamates have been found to have maximum absorbance in the 250-260 nm range. radtech.org The presence of the vinyl group in conjugation with the carbamate and oxime functionalities may influence the position and intensity of the absorption maximum.

Table 3: Characteristic IR Absorption Frequencies and UV-Vis Absorbance for Cyclohexan-1-one O-((vinylamino)carbonyl)oxime

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range |

| Infrared (IR) | N-H Stretch (Carbamate) | ~3350 cm⁻¹ |

| Infrared (IR) | C-H Stretch (Vinyl & Alkyl) | 2850-3100 cm⁻¹ |

| Infrared (IR) | C=O Stretch (Carbamate) | 1720-1742 cm⁻¹ |

| Infrared (IR) | C=N Stretch (Oxime) | ~1650 cm⁻¹ |

| Infrared (IR) | C=C Stretch (Vinyl) | ~1640 cm⁻¹ |

| UV-Visible (UV-Vis) | π → π* and n → π* transitions | 250-350 nm |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime from complex mixtures, for its quantification, and for the assessment of its purity by detecting and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of many oxime carbamates due to their polarity and thermal lability. nemi.govnemi.gov A reversed-phase HPLC method would be suitable for the analysis of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime.

A typical HPLC system would consist of a C18 or C8 column with a mobile phase composed of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. scispace.comscielo.br Gradient elution may be necessary to achieve optimal separation from any impurities. Detection can be performed using a UV detector set at the wavelength of maximum absorbance (around 240-260 nm). scispace.com For more sensitive and selective detection, a fluorescence detector can be used after post-column derivatization. nemi.govnemi.gov This involves hydrolyzing the carbamate to methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative. nemi.govnemi.gov

Table 4: Representative HPLC Method Parameters for the Analysis of Oxime Carbamates

| Parameter | Condition |

| Column | Reversed-phase C18, 15 cm x 4.6 mm i.d. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detector | UV at 240-260 nm or Fluorescence with post-column derivatization |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Species Analysis and Component Characterization

Gas Chromatography (GC) can also be employed for the analysis of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime, particularly for assessing volatile impurities. However, the thermal lability of carbamates can pose a challenge for direct GC analysis, often leading to degradation in the hot injector port and on the column. nih.gov

To overcome this, derivatization is often employed to convert the carbamate into a more volatile and thermally stable compound. For instance, the oxime can be converted to its trimethylsilyl (B98337) (TMS) ether, which exhibits better chromatographic behavior. nih.gov Alternatively, direct injection using a short capillary column coupled with a mass spectrometer can facilitate the analysis of thermally labile carbamates. researchgate.net GC-MS provides both separation and structural information, making it a powerful tool for identifying unknown impurities. The use of a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can also be considered for quantification. The analysis of related compounds like ethyl carbamate and vinyl carbamate has been extensively performed using GC-MS. pnfs.or.kriarc.frnih.gov

Advanced Hyphenated Techniques in Analytical Chemistry for Comprehensive Analysis

The comprehensive characterization and quantification of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime, a compound belonging to the oxime carbamate class, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are particularly powerful for the analysis of such complex molecules, especially at trace levels in various matrices. These methods provide high selectivity, sensitivity, and the ability to elucidate the structure of the analyte and its potential byproducts.

LC-MS/MS for Trace Analysis and Complex Mixture Deconvolution

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like carbamate pesticides. thermofisher.comresearchgate.netnih.govingenieria-analitica.com Its high sensitivity and specificity make it ideal for trace analysis in complex matrices such as environmental samples or biological fluids. organomation.commdpi.comresearchgate.netrsc.org

The analysis of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime by LC-MS/MS would typically involve reversed-phase liquid chromatography for separation, followed by detection using a tandem mass spectrometer, often a triple quadrupole. The separation would likely be performed on a C18 or a specialized carbamate analysis column. thermofisher.comwaters.com The mobile phase would consist of a gradient of water and an organic solvent like methanol or acetonitrile, possibly with additives to improve peak shape and ionization efficiency. thermofisher.comwaters.com

For detection, electrospray ionization (ESI) in positive ion mode is commonly used for carbamates, as the nitrogen atoms in the structure are readily protonated. In the tandem mass spectrometer, the protonated molecule (the precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification. nih.govingenieria-analitica.com

Given the lack of specific published methods for Cyclohexan-1-one O-((vinylamino)carbonyl)oxime, a hypothetical set of LC-MS/MS parameters can be proposed based on methods for other carbamate pesticides. nih.govingenieria-analitica.comwaters.com

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 3 µm) thermofisher.com |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (M+H)⁺ | m/z 183.1 |

| Product Ion 1 (Quantifier) | Hypothetical fragment, e.g., m/z 114.1 (cyclohexanone oxime fragment) |

| Product Ion 2 (Qualifier) | Hypothetical fragment, e.g., m/z 70.1 (vinyl isocyanate fragment) |

| Collision Energy | Optimized for fragmentation |

This table presents hypothetical parameters based on common practices for carbamate analysis and the structure of the target compound. Actual parameters would require experimental optimization.

The deconvolution of complex mixtures containing Cyclohexan-1-one O-((vinylamino)carbonyl)oxime and its potential isomers or degradation products would rely on the chromatographic separation and the specificity of the MS/MS detection. By monitoring multiple MRM transitions, it is possible to differentiate between co-eluting compounds with different fragmentation patterns. researchgate.net

GC-MS for Environmental Sample Analysis and Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. mdpi.comperlan.com.pl While some carbamates are thermally labile and not suitable for direct GC analysis, others can be analyzed directly or after derivatization. thermofisher.com Given the presence of a vinyl group, Cyclohexan-1-one O-((vinylamino)carbonyl)oxime may have sufficient volatility for GC-MS analysis, although thermal degradation in the injector port is a possibility. nih.govosti.govedpsciences.org

For environmental sample analysis, such as in water or soil, a pre-concentration step like solid-phase extraction (SPE) or solid-phase microextraction (SPME) would likely be employed to isolate the analyte from the matrix and enhance sensitivity. edpsciences.orgncsu.edu

A key application of GC-MS in this context is the identification of unknown degradation products. nih.govresolvemass.cathermofisher.com The degradation of carbamates can occur through several pathways, including hydrolysis of the ester linkage, which would be a primary pathway for Cyclohexan-1-one O-((vinylamino)carbonyl)oxime. acs.orgrsc.org The vinyl carbamate moiety itself can also undergo various reactions. nih.gov

Hydrolysis would likely lead to the formation of cyclohexanone oxime and vinylamine, with the latter being unstable and potentially rearranging or reacting further. Another potential degradation pathway is the cleavage of the N-O bond. The electron-impact (EI) ionization used in most GC-MS systems produces a characteristic fragmentation pattern that can be used to identify these degradation products by comparing the obtained spectra with spectral libraries or by interpreting the fragmentation pattern. thermofisher.com

Table 2: Potential Degradation Products of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime and their Amenability to GC-MS Analysis

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Potential for GC-MS Analysis |

| Cyclohexanone oxime | C₆H₁₁NO | 113.16 | Good, it is a known volatile compound. wikipedia.org |

| Cyclohexanone | C₆H₁₀O | 98.14 | Excellent, it is a common volatile organic compound. wikipedia.org |

| Vinylamine | C₂H₅N | 43.07 | Poor, it is unstable and tautomerizes to ethylenimine. |

| Isocyanic acid | CHNO | 43.02 | Possible, but it is a reactive gas. |

| Vinyl isocyanate | C₃H₃NO | 69.06 | Possible, as an intermediate in thermal degradation. acs.org |

This table lists plausible degradation products based on the chemical structure of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime and general carbamate degradation pathways. acs.orgrsc.orgacs.org The identification of these products would require experimental confirmation.

In cases where degradation products are unknown, high-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, which allows for the determination of the elemental composition of the unknown compounds, greatly aiding in their identification. nelsonlabs.com

Environmental Behavior and Ecologically Relevant Research on Cyclohexan 1 One O Vinylamino Carbonyl Oxime

Environmental Fate and Transport Processes of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime

There is a notable absence of specific research on the environmental fate and transport of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime.

Biodegradation Pathways and Microbial Metabolism in Various Ecosystems

No studies detailing the biodegradation pathways or microbial metabolism of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime in different ecosystems were found. Research on related compounds, such as the biodegradation of cyclohexane (B81311) by Rhodococcus sp., involves different chemical structures and processes and cannot be extrapolated to this specific compound. nih.gov

Adsorption/Desorption Dynamics in Soil, Sediment, and Water Matrices

Information regarding the adsorption and desorption behavior of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime in soil, sediment, and water is not available in the public domain.

Photodegradation and Hydrolysis Mechanisms in Environmental Compartments

Specific data on the photodegradation and hydrolysis of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime are not documented in the available literature. While general principles of chemical degradation can be inferred from its structure, no dedicated studies have been published.

Ecotoxicological Impact Assessments on Non-Human Organisms and Ecosystems (Excluding Human Safety)

Detailed ecotoxicological assessments for Cyclohexan-1-one O-((vinylamino)carbonyl)oxime are not available.

Aquatic Organism Exposure and Response Studies (e.g., Algae, Daphnia, Fish)

No specific studies on the effects of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime on aquatic organisms such as algae, Daphnia, or fish have been identified. General ecotoxicological information on other chemical classes, such as per- and polyfluoroalkyl substances (PFAS), is not applicable to this compound. environment.govt.nz

Terrestrial Ecosystem Impact Research on Soil Microorganisms and Plants

There is no available research on the impact of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime on terrestrial ecosystems, including soil microorganisms and plants.

Due to the lack of specific scientific literature and data, a detailed article on the environmental behavior and ecotoxicological impact of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime cannot be generated at this time. Further research and publication of data are required to understand the environmental profile of this compound.

Remediation and Mitigation Strategies for Environmental Release

In the event of an environmental release of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime, remediation strategies would likely mirror those used for other oxime carbamate (B1207046) pesticides. These approaches aim to degrade the contaminant in soil and water, focusing on chemical and biological methods.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials from water and wastewater. cabidigitallibrary.org These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of degrading a wide range of organic pollutants, including pesticides. omicsonline.orgmetu.edu.trkirj.ee AOPs are considered effective for treating recalcitrant or toxic organic compounds that are not easily removed by conventional methods. metu.edu.tr For carbamate pesticides, AOPs can achieve rapid degradation, although the potential formation of toxic by-products necessitates careful process control. nih.govresearchgate.net

Common AOPs applicable to the degradation of carbamate pesticides include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by the presence of UV light (photo-Fenton), which accelerates radical production and the degradation of contaminants. cabidigitallibrary.org The Fenton process has been shown to be effective in reducing the concentration of the oxime carbamate methomyl. researchgate.net

Ozonation (O₃) and Catalytic Ozonation: Ozone is a strong oxidant, but its effectiveness can be significantly increased, particularly at elevated pH or in combination with hydrogen peroxide (peroxone process), which promotes the formation of hydroxyl radicals. omicsonline.orgkirj.ee Catalytic ozonation, using catalysts like metal ions, can also enhance the degradation efficiency of organic pollutants. researchgate.net

UV/Hydrogen Peroxide (UV/H₂O₂): This process involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals. It has been successfully used for the destruction of various pesticides and other organic compounds in water. kirj.ee

Photocatalysis: This technique typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon activation by UV light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade organic pollutants. cabidigitallibrary.org

These processes convert contaminants into smaller, more stable inorganic molecules like water, carbon dioxide, and salts through mineralization. cabidigitallibrary.org

| Advanced Oxidation Process (AOP) | Primary Oxidants/Energy Source | Mechanism of Action | Applicability to Carbamates |

|---|---|---|---|

| Fenton/Photo-Fenton | H₂O₂ + Fe²⁺ (+ UV Light) | Generates hydroxyl radicals (•OH) through the reaction of hydrogen peroxide with ferrous ions, enhanced by UV light. | Effective for degrading oxime carbamates like methomyl. cabidigitallibrary.orgresearchgate.net |

| Ozonation/Peroxone | O₃ (+ H₂O₂) | Direct oxidation by ozone and/or generation of •OH radicals, especially when combined with H₂O₂. omicsonline.orgkirj.ee | Generally applicable to the degradation of various pesticides. oieau.fr |

| UV/H₂O₂ | UV Light + H₂O₂ | UV photolysis of hydrogen peroxide creates highly reactive •OH radicals. kirj.ee | Proven effective for destroying a range of organic contaminants, including pesticides. kirj.ee |

| Photocatalysis | Semiconductor (e.g., TiO₂) + UV Light | Generates •OH and other reactive oxygen species on the catalyst surface upon UV irradiation. | A common technology for the degradation of various organic pollutants. cabidigitallibrary.org |

Bioremediation is an environmentally friendly and cost-effective strategy that utilizes the metabolic capabilities of microorganisms to break down and detoxify contaminants. researchgate.netomicsonline.org For oxime carbamate pesticides, microbial degradation is a key process for their removal from soil and water environments. nih.govnih.gov

Research on related oxime carbamates such as methomyl, aldicarb (B1662136), and oxamyl (B33474) has shown that various bacteria and fungi can utilize these compounds as sources of carbon and nitrogen. researchgate.netfrontiersin.orgomicsonline.org The primary mechanism for the initial breakdown of oxime carbamates is enzymatic hydrolysis. researchgate.netnih.gov This step involves the cleavage of the carbamate ester bond by enzymes like carbamate hydrolases or esterases. frontiersin.orgoup.com This initial hydrolysis is a crucial detoxification step, as it breaks the parent compound into less toxic metabolites, such as the corresponding oxime and an alcohol or amine. researchgate.netfrontiersin.org For instance, the degradation of aldicarb and oxamyl proceeds through a hydrolytic pathway to form their respective oximes. frontiersin.orgnih.gov

A wide range of microbial genera have been identified with the ability to degrade carbamate pesticides. These include:

Bacteria: Pseudomonas, Bacillus, Enterobacter, Stenotrophomonas, Micrococcus, Nocardioides, and Serratia. researchgate.netnih.govomicsonline.org

Fungi: Aspergillus, Pichia, Trichoderma, and Mucor. researchgate.netnih.gov

For example, a strain of Pseudomonas aeruginosa has been shown to effectively degrade the oxime carbamate methomyl. omicsonline.org Similarly, an ester hydrolase enzyme, MheI, isolated from a Nocardioides species, has demonstrated a broad substrate range, including the ability to hydrolyze and detoxify the oxime carbamate methomyl. oup.com The subsequent metabolic pathways for the resulting oxime intermediates are complex and not always fully elucidated, but they lead to further breakdown of the molecule. frontiersin.orgnih.gov

| Microorganism Genus | Class | Relevance to Carbamate Degradation |

|---|---|---|

| Pseudomonas | Bacteria | Contains species known to degrade various carbamates, including the oxime carbamate methomyl. researchgate.netomicsonline.org |

| Bacillus | Bacteria | Identified as capable of degrading carbamate pesticides. omicsonline.org |

| Enterobacter | Bacteria | An aldicarb hydrolase activity has been detected in Enterobacter cloacae. frontiersin.orgnih.gov |

| Nocardioides | Bacteria | A source of the MheI enzyme, which can hydrolyze various carbamates. oup.com |

| Stenotrophomonas | Bacteria | Reported to be involved in the degradation of carbamate pesticides. nih.gov |

| Aspergillus | Fungi | Fungal species involved in the transformation of carbamate pesticides. researchgate.netnih.gov |

| Trichoderma | Fungi | Fungal species reported to degrade carbamates. nih.gov |

Regulatory Frameworks and Policy Oriented Academic Research Concerning Cyclohexan 1 One O Vinylamino Carbonyl Oxime

International Harmonization and Standard Setting in Chemical Research and Reporting

Role of OECD Guidelines in Developing Standardized Research Protocols

The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are instrumental in establishing standardized research protocols for assessing the safety of chemical substances like Cyclohexanone (B45756) oxime. These guidelines are a collection of internationally agreed-upon testing methods used by governments, industry, and independent laboratories to determine the potential effects of chemicals on human health and the environment. oecd.org The use of these standardized guidelines ensures that data generated on a chemical in one country can be accepted by others, a principle known as Mutual Acceptance of Data (MAD). This reduces the need for duplicative testing, saving time, resources, and animal lives.

For a compound like Cyclohexanone oxime, a variety of OECD guidelines would be relevant for a comprehensive safety assessment. These could include, but are not limited to:

Acute Toxicity: OECD Test Guideline 402 (Acute Dermal Toxicity), OECD Test Guideline 403 (Acute Inhalation Toxicity), and OECD Test Guideline 420, 423, or 425 for acute oral toxicity. oecd-opsi.org

Genetic Toxicology: A battery of tests is typically required to assess the potential for a chemical to cause genetic mutations. This could involve OECD Test Guideline 471 (Bacterial Reverse Mutation Test), OECD Test Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test), and OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test). Studies on Cyclohexanone oxime have shown it to be mutagenic in Salmonella typhimurium strain TA1535 with S9 activation. nih.gov

Repeated Dose Toxicity: To evaluate the effects of longer-term exposure, studies following OECD Test Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) or OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents) would be conducted. oecd.org

Reproductive and Developmental Toxicity: Guidelines such as OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) and OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) are used to assess potential effects on reproductive function and the developing fetus. oecd.org

The data generated from these standardized tests form the foundation for risk assessments and regulatory decisions by authorities worldwide.

Cross-Jurisdictional Comparisons of Research Standards and Regulatory Landscapes

The regulatory landscape for Cyclohexanone oxime varies across different jurisdictions, although there is a significant degree of harmonization due to the widespread adoption of OECD guidelines. The primary goal of these regulatory frameworks is to ensure the safe production, use, and disposal of the chemical.

| Jurisdiction | Regulatory Framework | Inventory Status | Key Features |

| European Union | REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) | Registered | Under REACH, manufacturers and importers of Cyclohexanone oxime are required to register the substance with the European Chemicals Agency (ECHA). This involves submitting a comprehensive dossier of information on the hazards, uses, and risks of the substance. The registration for Cyclohexanone oxime is active. nih.gov |

| United States | TSCA (Toxic Substances Control Act) | Active | Cyclohexanone oxime is listed on the TSCA Chemical Substance Inventory, meaning it is an existing chemical in U.S. commerce. epa.govepa.gov The U.S. Environmental Protection Agency (EPA) has the authority to require testing of existing chemicals and to regulate their production and use if they are found to pose an unreasonable risk to human health or the environment. |

| Japan | CSCL (Chemical Substances Control Law) | Existing Chemical Substance | In Japan, Cyclohexanone oxime is classified as an Existing Chemical Substance under the CSCL. nite.go.jpmeti.go.jp This means it was in commerce in Japan before the law was enacted. The Japanese authorities, including the Ministry of Health, Labour and Welfare (MHLW), the Ministry of the Environment (MOE), and the Ministry of Economy, Trade and Industry (METI), oversee the risk assessment and management of existing chemicals. |

While the fundamental approach of risk assessment based on scientific data is common across these jurisdictions, there can be differences in the specific data requirements, the interpretation of data, and the resulting regulatory actions. For instance, the prioritization of chemicals for further review and the specific risk management measures implemented can vary. However, the reliance on data generated using OECD guidelines provides a common scientific language that facilitates international cooperation and trade.

Future Directions and Emerging Research Paradigms for Cyclohexan 1 One O Vinylamino Carbonyl Oxime

Computational Chemistry and Molecular Modeling for Predictive Research

The integration of computational chemistry and molecular modeling is poised to revolutionize the study and application of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime. These in silico approaches offer a powerful toolkit for predicting molecular behavior, guiding experimental design, and accelerating the discovery of novel applications.

In Silico Prediction of Reactivity, Selectivity, and Interactions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of oxime carbamates. DFT calculations can predict the N-O bond dissociation energies, which is crucial for understanding the photolytic and thermolytic behavior of these compounds. pku.edu.cnacs.org For Cyclohexan-1-one O-((vinylamino)carbonyl)oxime, this allows for the prediction of its propensity to form iminyl and carbamoyloxyl radicals, which are key intermediates in various chemical transformations. acs.org

Molecular modeling can further simulate the interactions of the compound with other molecules and surfaces. This is particularly relevant for predicting its efficacy in various applications, from its role as a precursor in organic synthesis to its potential interactions with biological targets. Theoretical studies on related oxime carbamates have successfully predicted their DNA photocleaving activity by analyzing their ability to transition to a triplet energy state and generate damaging radicals. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a compound with its biological activity or physical properties. For derivatives of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime, QSAR can be a powerful tool for rational design. By developing models based on a series of related compounds, researchers can predict the properties of new, unsynthesized derivatives.

QSAR studies on other carbamates have successfully established relationships between molecular descriptors and their inhibitory potency against enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). nih.gov These studies have shown that the electronic properties of substituents significantly influence the reactivity and biological activity of the carbamate (B1207046) moiety. nih.gov Similar methodologies can be applied to Cyclohexan-1-one O-((vinylamino)carbonyl)oxime to design derivatives with tailored properties for applications such as pesticides or pharmaceuticals.

Integration with Nanotechnology and Smart Materials Development

The unique chemical properties of the oxime carbamate group in Cyclohexan-1-one O-((vinylamino)carbonyl)oxime make it an attractive candidate for integration into advanced materials, including nanomaterial composites and stimuli-responsive systems.

Development of Nanomaterial Composites and Hybrid Systems Incorporating the Compound

The functionalization of nanomaterials with organic molecules can impart novel properties and create hybrid systems with enhanced performance. Oxime ligation has been demonstrated as a versatile strategy for the surface functionalization of mesoporous silica (B1680970) nanoparticles. nih.gov This method allows for the attachment of a wide variety of carbonyl compounds under mild conditions. nih.gov Cyclohexan-1-one O-((vinylamino)carbonyl)oxime, with its reactive vinyl group, could potentially be incorporated into such systems, either through direct attachment or as a precursor for further functionalization.

The integration of this compound into nanomaterials could lead to the development of novel drug delivery vehicles, sensors, or catalytic systems. For instance, nanoparticles functionalized with the compound could be designed to release a specific payload in response to a particular stimulus that triggers the cleavage of the oxime carbamate bond.

Design of Responsive Materials and Stimuli-Sensitive Systems

A particularly exciting area of research is the development of "smart" materials that can respond to external stimuli such as heat, light, or mechanical force. The oxime carbamate linkage is a dynamic covalent bond, meaning it can undergo reversible cleavage and reformation. pku.edu.cnresearchgate.net This property has been exploited to create self-healing and recyclable poly(oxime-urethane) and poly(oxime-carbamate) elastomers. acs.orgrsc.org

These materials exhibit remarkable properties, including high tensile strength, toughness, and excellent self-healing efficiency. acs.orgrsc.org The dynamic nature of the oxime-carbamate bond, along with hydrogen bonding, allows the material to repair itself upon heating. rsc.org Furthermore, carbamoyloximes have been shown to act as mechanophores, where the N-O bond cleaves in response to mechanical force, releasing a secondary amine. nih.gov This opens the door for designing materials that can signal damage or trigger a chemical reaction when stretched or stressed.

Interactive Data Table: Mechanical and Self-Healing Properties of Poly(oxime-carbamate) Elastomers

| Material | Tensile Strength (MPa) | Toughness (MJ m⁻³) | Self-Healing Temperature (°C) | Self-Healing Time (min) | Self-Healing Efficiency (%) |

| Rosin-based Poly(oxime-carbamate) Elastomer | 19.3 ± 0.5 | 44.3 ± 1.5 | 70 | 120 | 89.5 ± 1.8 |

| Dynamic Crosslinked Poly(oxime-urethane) Elastomer | ~13.5 | ~40 | 110 | 30 | ~100 |

This data is based on findings from recent studies on poly(oxime-carbamate) and poly(oxime-urethane) elastomers. acs.orgrsc.org

Interdisciplinary Research Synergies and Collaborative Opportunities

The future development of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime and its applications will heavily rely on interdisciplinary collaborations. The complex nature of the research questions at hand necessitates a convergence of expertise from various fields.

Organic and polymer chemists will be crucial for the synthesis of novel derivatives and the development of new polymeric materials. Computational chemists will provide the theoretical framework to understand and predict the behavior of these new molecules and materials. Materials scientists and engineers will then be responsible for characterizing the physical and mechanical properties of the resulting composites and smart materials, and for fabricating functional devices.

Furthermore, collaborations with biologists and pharmacologists will be essential to explore the potential biomedical applications of these compounds and materials. Given that oxime carbamates have been investigated as enzyme inhibitors and for their biological activity, there is a clear pathway for research into areas such as drug delivery and tissue engineering. nih.gov The development of stimuli-responsive materials based on this compound could lead to innovative medical devices and therapeutic systems. nih.govrsc.orgnih.govmdpi.com

Convergence with Bioengineering and Biotechnology for Novel Applications

The unique structural features of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime, namely the oxime, carbamate, and vinyl moieties, suggest a range of potential applications within bioengineering and biotechnology. Future research in this area is likely to focus on leveraging these functional groups for the development of advanced materials and therapeutic agents.

One promising direction is the investigation of oxime carbamates as "synthetic nucleases." Research on similar compounds, such as p-pyridinyl oxime carbamates, has shown their ability to photocleave DNA, presenting opportunities for "on-demand" biotechnological applications in medicine and drug discovery. nih.govnih.gov The vinyl group in Cyclohexan-1-one O-((vinylamino)carbonyl)oxime could be exploited for polymerization, leading to the creation of novel biocompatible polymers for tissue engineering scaffolds or drug delivery systems.

Furthermore, the carbamate linkage is a feature in many biologically active molecules. Studies on benzoheterocyclic oxime carbamates have demonstrated their potent activity against Mycobacterium tuberculosis, highlighting the potential for this class of compounds in antimicrobial drug development. acs.org Future research could explore the synthesis of derivatives of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime to screen for similar biological activities.

Interactive Table: Potential Bioengineering and Biotechnology Applications

| Research Area | Potential Application of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime | Key Structural Feature | Illustrative Research Goal |

| Gene Therapy | Development of photo-activated DNA cleaving agents for targeted gene editing. | Oxime Carbamate | To synthesize derivatives that can be activated by specific wavelengths of light for precise genetic manipulation. |

| Tissue Engineering | Creation of novel polymer scaffolds for cell growth and tissue regeneration. | Vinyl Group | To polymerize the compound into biocompatible and biodegradable materials with tunable mechanical properties. |

| Drug Discovery | Screening for antimicrobial activity against pathogenic bacteria and fungi. | Carbamate Moiety | To investigate the efficacy of the compound and its analogues against drug-resistant strains of bacteria. |

| Enzyme Inhibition | Design of targeted enzyme inhibitors for therapeutic purposes. | Oxime Group | To model the interaction of the oxime group with the active sites of key enzymes involved in disease pathways. |

Collaborative Research with Environmental Science and Engineering for Sustainable Solutions

In the realm of environmental science, the biodegradability and environmental fate of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime are of primary concern. The carbamate group, a common feature in many pesticides, suggests that this compound may be susceptible to microbial degradation. researchgate.netwho.int Collaborative research efforts could focus on identifying and engineering microorganisms or enzyme systems capable of breaking down this compound, thus preventing its accumulation in the environment.

The vinyl moiety also presents opportunities for developing more sustainable materials. By incorporating Cyclohexan-1-one O-((vinylamino)carbonyl)oxime into polymer chains, it may be possible to create plastics with enhanced biodegradability or specific functionalities for environmental remediation, such as the capture of pollutants.

Future studies should also investigate the potential for this compound to serve as a precursor in green chemistry syntheses. The reactivity of the vinyl and oxime groups could be harnessed to develop more environmentally friendly chemical processes, reducing the need for hazardous reagents and minimizing waste generation.

Interactive Table: Potential Environmental and Sustainable Applications

| Research Area | Potential Application of Cyclohexan-1-one O-((vinylamino)carbonyl)oxime | Key Structural Feature | Illustrative Research Goal |

| Bioremediation | Development of microbial or enzymatic systems for the degradation of the compound in soil and water. | Carbamate Linkage | To isolate and characterize bacterial strains capable of utilizing the compound as a carbon or nitrogen source. researchgate.net |

| Sustainable Polymers | Creation of biodegradable or functionalized polymers for environmental applications. | Vinyl Group | To synthesize copolymers with tunable degradation rates for use in agricultural films or packaging. |

| Green Chemistry | Utilization as a building block for the synthesis of other valuable chemicals via environmentally friendly routes. | Oxime and Vinyl Groups | To develop catalytic systems for the efficient and selective transformation of the compound into useful products. |

| Environmental Monitoring | Design of chemical sensors for the detection of related carbamate compounds in environmental samples. | Carbamate Moiety | To develop colorimetric or fluorescent probes based on the compound's structure for rapid contaminant detection. |

Q & A

Q. What are the foundational methodologies for determining the physicochemical properties of Einecs 303-042-0?

Methodological Answer: Key properties (e.g., solubility, stability, reactivity) should be assessed using standardized protocols such as HPLC for purity analysis, differential scanning calorimetry (DSC) for thermal stability, and UV-Vis spectroscopy for reactivity under controlled conditions. Experimental parameters (e.g., temperature, pH) must be explicitly documented to ensure replicability . Cross-referencing with established databases like PubChem or Reaxys ensures alignment with prior data .

Q. How should researchers design initial toxicity assays for this compound?

Methodological Answer: Begin with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized cell lines. Dose-response curves should be constructed with at least three biological replicates to account for variability. Include positive and negative controls, and validate results against structurally analogous compounds .

Q. What are the best practices for synthesizing and characterizing this compound in academic settings?

Methodological Answer: Follow green chemistry principles to minimize hazardous byproducts. Characterization should include NMR (¹H/¹³C) for structural confirmation, GC-MS for purity, and elemental analysis for stoichiometric validation. For novel derivatives, provide crystallographic data or computational modeling (DFT) to corroborate structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation rates of this compound across environmental studies?

Methodological Answer: Conduct controlled experiments under standardized conditions (e.g., ISO 11348 for aquatic toxicity) while varying critical factors (e.g., UV exposure, microbial activity). Use multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to identify confounding variables. Cross-validate findings with isotopic labeling or tandem mass spectrometry to trace degradation pathways .

Q. What advanced techniques are optimal for studying this compound’s interaction with biological macromolecules?

Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, use cryo-EM or X-ray crystallography to resolve structural interactions. Pair with molecular dynamics simulations to predict binding kinetics under physiological conditions .

Q. How should conflicting data on this compound’s adsorption coefficients in soil matrices be systematically analyzed?

Methodological Answer: Perform meta-analysis of existing studies using PRISMA guidelines to assess heterogeneity. Apply Bayesian hierarchical models to account for variability in soil composition and experimental protocols. Validate with field studies using spatially resolved sampling and geostatistical mapping .

Q. What strategies ensure reproducibility in longitudinal studies of this compound’s bioaccumulation?

Methodological Answer: Implement a robust data management plan (DMP) with version-controlled metadata, raw data archiving (e.g., FAIR principles), and standardized QA/QC protocols. Use blockchain-enabled lab notebooks for immutable tracking of experimental conditions .

Methodological and Ethical Considerations

Q. How can researchers minimize bias in ecotoxicological assessments of this compound?

Methodological Answer: Adopt double-blind experimental designs and randomized sampling. Use machine learning algorithms (e.g., random forests) to identify latent variables influencing toxicity outcomes. Pre-register study protocols on platforms like Open Science Framework to mitigate publication bias .

Q. What frameworks guide the integration of ethical considerations into this compound’s hazard studies?

Methodological Answer: Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain institutional ethics approval for in vivo studies, and adhere to ARRIVE guidelines for animal research. For environmental studies, conduct risk assessments under REACH regulations .

Q. How should interdisciplinary teams collaborate on multi-omics analyses of this compound’s mechanisms?

Methodological Answer: Establish a shared data ontology (e.g., OBO Foundry) to harmonize genomic, proteomic, and metabolomic datasets. Use platforms like Galaxy for workflow integration and employ mixed-effects models to account for cross-disciplinary variability .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model dose-response relationships. Apply bootstrap resampling to estimate confidence intervals for EC₅₀ values. For high-throughput data, employ false discovery rate (FDR) correction to minimize Type I errors .

Q. How can researchers structure a literature review to address gaps in this compound’s pharmacokinetic data?

Methodological Answer: Systematically map existing studies using tools like VOSviewer to identify clusters of under-researched areas. Critically evaluate methodologies in prior works using CASP checklists, and propose hypothesis-driven experiments to address inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.